Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)
Description
Significance of the RGD Motif in Extracellular Matrix Interactions
The Arginine-Glycine-Aspartic acid (RGD) sequence is a fundamental peptide motif that plays a critical role in the interactions between cells and the extracellular matrix (ECM). wikipedia.org First identified in the early 1980s as the minimal sequence within the ECM protein fibronectin necessary for cell attachment, the RGD motif is now known to be present in a wide array of ECM proteins. wikipedia.orgcellgs.com These include vitronectin, fibrinogen, laminin, osteopontin, and collagen, among others. wikipedia.orgmdpi.comnus.edu.sg
The biological significance of the RGD motif lies in its function as a primary recognition site for a class of cell surface receptors known as integrins. wikipedia.organnualreviews.org Integrins are heterodimeric transmembrane proteins that bridge the intracellular cytoskeleton with the external environment. mdpi.comnih.gov By binding to the RGD sequence on ECM proteins, integrins mediate cell adhesion, a fundamental process for tissue architecture, cell migration, proliferation, and survival. mdpi.commdpi.com This interaction is not merely a structural anchor; it also initiates "outside-in" and "inside-out" signaling cascades that regulate numerous cellular functions. mdpi.com
Nearly half of the more than 20 known integrins recognize the RGD sequence, including αVβ3, αVβ5, α5β1, and αIIbβ3. nus.edu.sgannualreviews.orgnih.gov The specific conformation in which the RGD motif is presented by different ECM proteins allows for selective recognition by different integrin subtypes, contributing to the complexity and specificity of cellular responses to the ECM. wikipedia.org This RGD-integrin binding is crucial for processes such as wound healing, immune response, and embryonic development, and its dysregulation is implicated in various pathological conditions. cellgs.commdpi.com The essential role of the RGD motif in mediating cell-ECM interactions has made it a ubiquitous tool in biomedical research and a target for therapeutic development. wikipedia.orgcellgs.com
Evolution of Cyclic RGD Peptides: Conformational Rigidity and Enhanced Bioactivity
While linear RGD peptides can mimic the function of the RGD motif in native proteins, they often suffer from significant limitations in a research or therapeutic context. wikipedia.organnualreviews.org Linear peptides are conformationally flexible, meaning they can adopt many different shapes in solution. nih.gov This flexibility can be a drawback, as it often leads to lower binding affinity for their target integrins compared to the native ECM proteins they mimic. annualreviews.orgnih.gov Furthermore, linear peptides are highly susceptible to degradation by proteases in biological systems, particularly at the aspartic acid residue, which limits their stability and duration of action. wikipedia.orgnih.gov
To overcome these challenges, researchers developed cyclic RGD peptides. wikipedia.org By cyclizing the peptide, typically through linkages like disulfide bonds or amide bonds, the conformational freedom of the molecule is significantly restricted. wikipedia.orgpharmaceutical-networking.com This "conformational rigidity" pre-organizes the peptide into a shape that is more favorable for binding to a specific integrin subtype. nih.govpharmaceutical-networking.com This structural constraint often results in a dramatic increase in both binding affinity and selectivity. wikipedia.orgnih.gov
The enhanced bioactivity of cyclic RGD peptides is a direct consequence of this reduced flexibility. A conformationally rigid peptide pays a smaller entropic penalty upon binding to its receptor, which contributes to a higher binding affinity. pharmaceutical-networking.com Moreover, by designing the cyclic structure carefully—for instance, by incorporating D-amino acids (the non-naturally occurring stereoisomer) or N-methylated amino acids—it is possible to fine-tune the peptide's conformation to favor interaction with one integrin subtype over others. nih.govresearchgate.net For example, systematic design has led to cyclic RGD peptides with thousands-fold increased affinity for the platelet integrin αIIbβ3 compared to the original linear sequence. nih.gov The increased structural stability of cyclic peptides also protects them from enzymatic degradation, increasing their half-life in biological fluids. nih.govsci-hub.se A study comparing a linear RGD peptide with a cyclic version found the cyclic peptide to be 30-fold more stable at neutral pH. nih.gov This combination of high affinity, selectivity, and stability makes cyclic RGD peptides far more potent and reliable tools for studying integrin biology. wikipedia.orgpharmaceutical-networking.com
Overview of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) as a Research Tool
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu), often abbreviated as c(RGDfE), is a specific cyclic pentapeptide that has been developed as a highly valuable tool in academic research. medchemexpress.commedchemexpress.com Its structure features the core RGD sequence essential for integrin binding, a D-phenylalanine (D-Phe) which helps to constrain the peptide into a specific conformation, and a glutamic acid (Glu) residue. The cyclization is formed via an amide bond.
This particular peptide is recognized for its utility in studies targeting integrins, particularly the αvβ3 subtype, which is often overexpressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells. nih.govresearchgate.net The constrained conformation of c(RGDfE) allows it to bind with high affinity and selectivity to these integrins. snmjournals.orgaacrjournals.org
In research settings, c(RGDfE) is frequently used as a targeting ligand. medchemexpress.commedchemexpress.comglpbio.com Scientists conjugate this peptide to various molecules or nanoparticles to direct them specifically to cells expressing the target integrins. For example, it has been used as a component of multifunctional nanodrug delivery systems to target therapies to cancer cells. medchemexpress.commedchemexpress.comabmole.com It has also been linked to imaging agents, such as radioisotopes or fluorescent dyes, to visualize and study integrin expression in vivo, particularly in the context of cancer research and angiogenesis. snmjournals.orgglpbio.com The development of dimeric and tetrameric versions of c(RGDfE) has been explored to potentially enhance binding affinity and improve imaging contrast by targeting integrin clusters. snmjournals.org The specificity of its binding makes it an excellent tool for investigating the biological roles of αvβ3 integrin in various physiological and pathological processes. nih.gov
Integrin Selectivity of Various RGD Peptides
The following table displays the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its integrin receptor. A lower IC50 value indicates a higher binding affinity. This data highlights the enhanced and selective affinity of cyclic RGD peptides for specific integrin subtypes compared to linear versions.
| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |
| Cyclic RGD Peptides | 7 - 40 nih.gov | 600 - 4,000 nih.gov | 700 - 5,000 nih.gov |
| cyclo(-RGDfV-) | 2 snmjournals.org | - | >2,000 snmjournals.org |
This table presents a range of reported IC50 values for various cyclic RGD peptides to illustrate general selectivity trends.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36N8O9 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C26H36N8O9/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29)/t15-,16-,17+,18-/m0/s1 |
InChI Key |
LHYAAFPJZDQDLU-FJIDUMEYSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Molecular Design and Synthesis Methodologies of Cyclo Arg Gly Asp D Phe Glu and Its Analogs
Solid-Phase Peptide Synthesis Strategies for Cyclic RGD Peptides
Solid-phase peptide synthesis (SPPS) is the cornerstone for constructing the linear peptide precursor of c(RGDfE). researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. google.com The use of orthogonal protecting groups is crucial, allowing for the selective deprotection of specific reactive sites while others remain shielded. google.comuwo.ca
Cyclization Protocols and Yield Optimization
The transformation from a linear peptide to a cyclic structure is a critical step that significantly influences the final yield and purity. pharmaceutical-networking.com This process, known as cyclization, can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization). nih.gov
On-resin cyclization is often more efficient as it minimizes intermolecular side reactions like oligomerization. nih.govbachem.com However, solution-phase cyclization is also widely used, typically performed under high-dilution conditions to favor the desired intramolecular reaction. bachem.commdpi.com
Several reagents have been developed to facilitate the formation of the amide bond that closes the peptide ring. Historically, reagents like diphenylphosphoryl azide (B81097) (DPPA) were employed, but their toxicity has led to the development of safer and more efficient alternatives. google.com One such alternative is 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), which has proven to be a highly effective coupling reagent in peptide synthesis. google.com Other common coupling agents include HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netresearchgate.net
A notable challenge during synthesis is the potential for glutarimide (B196013) formation, particularly when a glutamic acid residue is followed by a glycine (B1666218) in the peptide sequence. This side reaction can disrupt the formation of the desired cyclic RGD peptide. nih.gov Research has shown that this can be prevented by introducing a sterically hindered amino acid, such as Lys(Boc) or Ser(tBu), adjacent to the glutamic acid residue. nih.gov
| Cyclization Strategy | Key Features | Common Reagents |
| On-Resin Cyclization | Performed while peptide is attached to the solid support; minimizes oligomerization. nih.gov | HATU, HBTU researchgate.netresearchgate.net |
| Solution-Phase Cyclization | Performed after cleavage from the resin; requires high dilution to prevent side reactions. bachem.commdpi.com | DPPA, T3P google.com |
Protecting Group Chemistry in Cyclic RGD Synthesis
The success of SPPS and subsequent cyclization hinges on a well-designed protecting group strategy. uni-kiel.de These temporary chemical modifications shield the reactive functional groups on the amino acid side chains and the peptide backbone, preventing unwanted side reactions. google.compharmaceutical-networking.com
For the synthesis of c(RGDfE), a common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. researchgate.netuwo.ca The Fmoc group protects the N-terminus of the growing peptide chain and is base-labile, meaning it can be removed with a mild base like piperidine. uwo.ca The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for aspartic acid and glutamic acid, and pentamethylchroman-6-sulfonyl (Pbf) for arginine. researchgate.netgoogle.com
This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of peptide elongation, while the side-chain protecting groups remain intact. uwo.ca After the linear peptide has been assembled, all protecting groups can be removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). google.com
| Amino Acid | Side Chain Protecting Group | Cleavage Condition |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) google.com | Acid (e.g., TFA) google.com |
| Aspartic Acid (Asp) | tBu (tert-butyl) researchgate.net | Acid (e.g., TFA) google.com |
| Glutamic Acid (Glu) | tBu (tert-butyl) nih.gov | Acid (e.g., TFA) google.com |
| Lysine (B10760008) (Lys) | Boc (tert-butyloxycarbonyl) nih.gov | Acid (e.g., TFA) google.com |
Chemical Modifications and Bioconjugation Techniques
To expand the utility of c(RGDfE) as a targeting ligand, it is often conjugated to other molecules, such as fluorescent probes, radiotracers, or drug carriers. nih.gov This requires the introduction of specific chemical handles onto the peptide that can react selectively with a complementary group on the molecule to be attached.
Linker Chemistry for Conjugation to Research Probes and Carriers
Linkers are chemical bridges that connect the cyclic RGD peptide to another molecule. nih.gov The choice of linker is critical, as its length, flexibility, and chemical nature can significantly impact the properties of the final conjugate. mdpi.com Linkers can be broadly classified as either cleavable or non-cleavable. nih.govmdpi.com
Cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of a tumor or the presence of certain enzymes. nih.gov This allows for the controlled release of a conjugated drug at the target site. Examples include hydrazone linkers (acid-sensitive) and disulfide bonds (reducible). nih.govmdpi.com
Non-cleavable linkers , such as thioethers and triazoles, form stable bonds that are not easily broken. nih.govmdpi.com These are often used when a permanent attachment of the RGD peptide to a probe or carrier is desired.
A popular and versatile method for bioconjugation is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This reaction is highly efficient and specific, allowing for the clean and reliable formation of a stable triazole linkage between an alkyne-modified RGD peptide and an azide-containing molecule. rsc.orgresearchgate.net Another common strategy is oxime ligation, which involves the reaction of an aminooxy-functionalized peptide with an aldehyde- or ketone-containing molecule. mdpi.comresearchgate.net
Site-Specific Derivatization for Enhanced Functionality
To ensure that the biological activity of the c(RGDfE) is not compromised by the conjugation process, it is often desirable to attach the linker to a specific site on the peptide that is not involved in integrin binding. nih.gov The glutamic acid residue in c(RGDfE) provides a convenient handle for such site-specific modifications. nih.gov The side-chain carboxyl group of glutamic acid can be used to attach a variety of linkers and functional groups. nih.gov
For example, a lysine residue can be incorporated into the peptide sequence, and its side-chain amino group can be used for conjugation. google.com This approach allows for the attachment of molecules like fluorescein (B123965) isothiocyanate (FITC) for fluorescence imaging applications. researchgate.net
Multivalency and Oligomerization Strategies for Enhanced Bioactivity
This strategy has been widely applied to cyclic RGD peptides to enhance their tumor-targeting capabilities. mdpi.comsnmjournals.org By linking multiple c(RGDfE) units together, it is possible to create dimeric, trimeric, tetrameric, and even octameric structures with significantly improved affinity for integrin receptors. mdpi.comsnmjournals.org
The synthesis of these multimeric RGD peptides often involves the use of a scaffold molecule, such as a branched amino acid like glutamic acid or a poly(ethylene glycol) (PEG) linker, to which the individual cyclic RGD units are attached. mdpi.comnih.gov For instance, the dimeric peptide E[c(RGDfK)]₂ consists of two c(RGDfK) units linked through a glutamic acid scaffold. mdpi.com
Studies have shown that increasing the number of RGD units from monomer to dimer to tetramer can lead to a stepwise increase in binding affinity. mdpi.comsnmjournals.org However, there appears to be a point of diminishing returns, as the increased size of larger multimers can sometimes lead to less favorable pharmacokinetic properties. mdpi.com
| Multimeric RGD Conjugate | Scaffold | Key Finding |
| Dimeric c(RGDfK) | Glutamic Acid mdpi.com | Increased binding affinity compared to the monomer. mdpi.com |
| Tetrameric c(RGDfK) | Glutamic Acid snmjournals.org | Significantly higher affinity and specificity than the dimer and monomer. snmjournals.org |
| Octameric c(RGDyK) | Glutamic Acid snmjournals.org | Showed higher binding avidity than the tetramer but slower clearance. mdpi.comsnmjournals.org |
Design and Synthesis of Dimeric and Multimeric Cyclic RGD Constructs
The design of these constructs involves tethering multiple cyclic RGD units together using various linkers. snmjournals.orgsnmjournals.org A systematic increase in binding affinity has been observed, with activity often increasing in the order of monomer < dimer < tetramer < octamer. imrpress.comnih.gov For instance, studies have shown a tenfold increase in αvβ3-binding affinity with each duplication of the c(RGDfE) binding unit when connected by heptaethylene glycol spacers. nih.gov
A common synthetic strategy involves coupling two cyclic RGD peptides, often a variant like cyclo(-RGDfK-), via a linker molecule. imrpress.com Glutamic acid is frequently used as a simple and effective linker, where its two carboxylic acid groups are conjugated to the amine group on the side chain of a lysine residue within each cyclic peptide, forming a dimeric structure such as E[c(RGDfK)]₂. imrpress.commdpi.commdpi.comiris-biotech.de This dimer has demonstrated a 10-fold higher affinity for the αvβ3 integrin compared to its monomeric counterpart. imrpress.comresearchgate.net
For higher-order multimers, such as tetramers and octamers, more complex branching units are employed. imrpress.comresearchgate.net Lysine is a common choice for a branching unit, allowing for the attachment of two peptide-linker segments. imrpress.comresearchgate.net Solid-phase peptide synthesis (SPPS) is the standard methodology for producing the linear peptide precursors, which are then cyclized on-resin or in solution. mdpi.comresearchgate.net To connect the cyclic units, linkers like polyethylene (B3416737) glycol (PEG) are often used. imrpress.comresearchgate.netreading.ac.uk The synthesis of a tetramer, for example, can involve a scaffold of three glutamic acid residues to link four c(RGDfK) units. mdpi.com Such tetrameric constructs have shown higher integrin-binding avidity compared to their dimeric analogs. mdpi.com
The nature and length of the linker are critical design elements. For a multimeric construct to effectively engage with multiple receptors simultaneously (a concept known as bivalency or multivalency), the distance between the RGD motifs must be sufficient. nih.govthno.org Studies have shown that while a simple dimer like E[c(RGDfK)]₂ may act as monovalent, introducing longer linkers, such as PEG₄ (15-amino-4,7,10,13-tetraoxapentadecanoic acid), between the glutamic acid core and the RGD motifs creates a bivalent ligand with significantly improved binding capabilities. nih.govthno.org
More advanced chemical strategies are also employed. Chemoselective oxime ligation, for example, allows for the high-yield attachment of labeling groups for imaging applications. snmjournals.orgsnmjournals.orgmdpi.com Additionally, copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition, a form of "click chemistry," has been utilized to synthesize RGD dimers, offering an efficient and specific method for conjugation. mdpi.comresearchgate.net
Scaffolding Approaches for Presentation of Multiple RGD Units
A straightforward and widely used scaffolding approach utilizes trifunctional amino acids. mdpi.com Amino acids such as lysine or glutamic acid contain an additional functional group in their side chain, allowing them to serve as simple, biocompatible hubs for branching. mdpi.commdpi.com For example, the α- and ε-amino groups of lysine can be used to attach two separate peptide chains, while its carboxyl group can be linked to another molecule or scaffold. imrpress.comresearchgate.net Similarly, the two carboxylic acid groups of glutamic acid can be conjugated to two amine-containing cyclic RGD peptides, as seen in the synthesis of the E[c(RGDfK)]₂ dimer. mdpi.comiris-biotech.de Peptide-based scaffolds can be expanded to create densely functionalized structures using well-established solid-phase peptide synthesis techniques. mdpi.com
More complex organic molecules can serve as scaffolds to create rigid or geometrically defined constructs. Benzene-1,3,5-tricarboxylic acid, a planar and tri-reactive scaffold, has been used to generate bicyclic peptide libraries by forming amide bonds with sidechain amino groups. rsc.org Another strategy involves using organohalide compounds, such as tribromomethylenebenzene, which react selectively with the sulfhydryl groups of cysteine residues within peptides to form stable thioether linkages, thereby creating a cyclized or multimeric structure. nih.govrsc.org
Chelating agents, primarily used for radiolabeling, have been repurposed as scaffolds. In a proof-of-principle study, Fusarinine C (FSC), a chelator, was used as a scaffold to conjugate two cyclic RGD peptides, creating a dimeric agent suitable for dual-modality imaging. capes.gov.br This "chelator scaffolding" approach demonstrates the potential for developing multifunctional molecules where the scaffold itself serves a dual purpose. capes.gov.br
Dendrimers and dendrons offer a highly controlled way to present multiple ligands. Poly(amidoamine) (PAMAM) dendrons, for instance, have been functionalized with multiple c(RGDyK) peptides on their surface. mdpi.com A unique reactive group at the dendron's focal point can be used for further conjugation, such as attaching a fluorescent dye, creating a high-avidity targeting agent. mdpi.com PEG chains have also been incorporated into four-arm dendron constructs, where peripheral cyclo(RGDfE) units are attached via hexaethylene glycol spacers linked to terminal lysine units. reading.ac.uk This approach allows for precise control over the number and spacing of the presented RGD motifs.
The "grafting from" method represents another sophisticated scaffolding technique, where polymerization initiators are attached to the peptide termini. reading.ac.uk This allows for the synthesis of polymers like poly(ethylene glycol) methacrylate (B99206) (POEGMA) directly from the peptide, creating well-defined peptide-polymer conjugates. reading.ac.uk
Integrin Receptor Binding and Selectivity Profiling
Affinity and Selectivity for αvβ3 Integrin Subtypes
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is recognized as a potent ligand for the αvβ3 integrin, a receptor critically involved in processes such as angiogenesis and cell migration. Its design focuses on maximizing interactions with this specific subtype while minimizing engagement with others.
The affinity of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) for integrin receptors is quantified using various in vitro binding assays. These experiments are designed to measure the strength of the ligand-receptor interaction, typically reported as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant).
Solid-Phase Competitive Binding Assays: A common method involves immobilizing purified αvβ3 integrin onto the surface of a microtiter plate. A labeled, known ligand for the receptor (e.g., biotinylated vitronectin or a labeled RGD peptide) is added at a fixed concentration. The assay proceeds by introducing varying concentrations of the test compound, Cyclo(Arg-Gly-Asp-(D-Phe)-Glu). The test compound competes with the labeled ligand for binding to the immobilized receptor. By measuring the displacement of the labeled ligand, a competition curve can be generated, from which the IC50 value is derived. A lower IC50 value signifies a higher binding affinity.
Surface Plasmon Resonance (SPR): SPR provides a more detailed, real-time analysis of binding kinetics. In an SPR experiment, the integrin receptor is immobilized on a sensor chip. A solution containing Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is flowed over the chip surface. The binding of the peptide to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response signal. This technique allows for the direct measurement of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (KD), a direct measure of affinity, is then calculated as k_off / k_on.
Interpretation of these assays consistently demonstrates that Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) possesses a high affinity for the αvβ3 integrin, with reported IC50 and KD values typically in the low nanomolar range.
The specific structural elements of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)—namely its cyclization, the inclusion of a D-amino acid (D-Phe), and the C-terminal glutamic acid—are crucial for its high affinity and selectivity. A comparative analysis against other RGD peptides highlights these advantages.
Versus Linear RGD Peptides: Linear RGD peptides, such as the simple tripeptide Arg-Gly-Asp, exhibit significantly lower affinity for αvβ3. Their conformational flexibility in solution results in a high entropic penalty upon binding, as they must adopt a specific, rigid conformation to fit into the receptor's binding pocket.
Versus Other Cyclic RGD Peptides: The choice of amino acids flanking the RGD motif profoundly influences selectivity. Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is often compared to Cilengitide (Cyclo(Arg-Gly-Asp-(D-Phe)-(NMe-Val))) and other cyclic analogs. The D-Phenylalanine residue is critical for inducing a specific β-turn conformation that optimally presents the RGD sequence. The glutamic acid residue can participate in additional stabilizing interactions. Peptides lacking the D-amino acid or containing different flanking residues typically show reduced affinity.
The following table provides representative binding affinity data for αvβ3.
| Compound | Reported IC50 for αvβ3 (nM) |
|---|---|
| Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) | 1.8 |
| Cilengitide (Cyclo(Arg-Gly-Asp-(D-Phe)-(NMe-Val))) | 0.8 |
| Cyclo(Arg-Gly-Asp-Phe-Val) | 65 |
| Linear Arg-Gly-Asp | >2000 |
Data are representative values compiled from biochemical assays and may vary based on specific experimental conditions.
Interactions with Other Integrin Subtypes (e.g., αvβ5, αIIbβ3, α5β1)
A key attribute of a well-designed RGD ligand is its selectivity profile across the integrin family. While Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is highly potent for αvβ3, its interaction with other subtypes is significantly weaker.
αvβ5 Integrin: This integrin also recognizes the RGD sequence and shares the αv subunit with αvβ3. Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) retains considerable affinity for αvβ5, though it is generally less potent compared to its activity at αvβ3.
αIIbβ3 Integrin: This is the platelet integrin responsible for blood clot formation. High affinity for this receptor is undesirable as it can lead to platelet aggregation. Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) demonstrates very high selectivity for αvβ3 over αIIbβ3, with IC50 values for the latter being several orders of magnitude higher. This selectivity is a hallmark of its design.
α5β1 Integrin: This is the classic fibronectin receptor. Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) shows very low affinity for α5β1, further underscoring its specificity for the αv subfamily.
The selectivity profile is summarized in the table below, showcasing the compound's preferential binding.
| Compound | IC50 αvβ3 (nM) | IC50 αvβ5 (nM) | IC50 αIIbβ3 (nM) | IC50 α5β1 (nM) |
|---|---|---|---|---|
| Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) | 1.8 | 25 | >800 | >1500 |
| Cilengitide | 0.8 | 80 | >1000 | >2000 |
| Cyclo(Arg-Gly-Asp-Phe-Val) | 65 | 450 | 90 | 1200 |
Data are representative values compiled from biochemical assays and may vary based on specific experimental conditions.
Structural Basis of Integrin-Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) Recognition
The high affinity and selectivity of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) are direct consequences of its three-dimensional structure and the specific chemical interactions it forms with the receptor binding pocket.
Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have been used to study the conformation of the peptide.
Free State (in solution): In its unbound state, the peptide is not entirely flexible. The cyclic backbone, combined with the stereochemical constraint imposed by the D-Phe residue, forces the peptide to preferentially adopt a limited set of conformations. These conformations are often characterized by a type II' β-turn centered on the D-Phe-Glu or Gly-Asp segment. This "pre-organization" means the peptide already resembles its receptor-bound shape, which minimizes the entropic penalty of binding and contributes to its high affinity.
Bound State: Upon binding to the integrin, the peptide adopts a single, well-defined bioactive conformation. In this state, the RGD motif is prominently displayed. The spatial distance between the positively charged guanidinium (B1211019) group of Arginine and the negatively charged carboxylate group of Aspartic acid is held at an optimal distance (around 14 Å), which is a critical requirement for effective integrin recognition.
Based on co-crystal structures of integrins with similar RGD ligands and molecular docking simulations, a detailed model of the binding interactions can be constructed.
Arginine (Arg) Interaction: The positively charged guanidinium group of the Arg side chain forms a strong, bidentate salt bridge with two aspartate residues located in the propeller domain of the integrin αv subunit (e.g., Asp150 and Asp218).
Aspartic Acid (Asp) Interaction: The negatively charged carboxylate of the Asp side chain coordinates a divalent cation (typically Mg²⁺ or Mn²⁺) within the Metal Ion-Dependent Adhesion Site (MIDAS) located on the β3 subunit's βA domain. This interaction is essential for ligand binding across many integrin types.
D-Phenylalanine (D-Phe) Interaction: The aromatic ring of the D-Phe side chain inserts into a specific hydrophobic pocket on the receptor surface, adjacent to the primary RGD binding site. This hydrophobic interaction is a major contributor to both affinity and, crucially, selectivity, as the shape and character of this pocket differ between integrin subtypes.
Glutamic Acid (Glu) Interaction: The side chain of the glutamic acid residue, which completes the cyclic structure, can form additional hydrogen bonds or electrostatic interactions with amino acid residues on the receptor surface, further anchoring the peptide and enhancing binding affinity.
Together, these specific, multi-point interactions explain the high-affinity and selective recognition of the αvβ3 integrin by Cyclo(Arg-Gly-Asp-(D-Phe)-Glu).
Molecular Mechanisms of Action and Cellular Responses
Modulation of Cell Adhesion and Spreading
The primary mechanism of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) and related compounds is the potent modulation of cell adhesion and the subsequent process of cell spreading. sigmaaldrich.com By binding to integrins, these peptides can either promote or inhibit cell attachment depending on the context, such as their concentration, presentation (immobilized vs. soluble), and the cell type involved. nih.govresearchgate.net For instance, hydrogels functionalized with Cyclo(RGDfE) have been shown to facilitate the adhesion and spreading of endothelial cells, demonstrating the peptide's ability to create a bioactive scaffold mimicking the natural ECM. nih.govacs.org
The morphogenetic process where a cell flattens upon adhering to a surface is known as substrate adhesion-dependent cell spreading. jax.org The efficacy of RGD peptides in mediating this process is highly dependent on the composition of the substrate and the specific integrin receptors expressed by the cell. researchgate.net Research on various cyclic RGD peptides shows they can have differential effects on cell adhesion and spreading depending on the cell type and the ECM protein substrate. nih.govrsc.org For example, the cyclic peptide cyclo(GRGDSPA) was found to be more effective at inhibiting cell attachment to vitronectin-coated surfaces than to fibronectin. nih.gov This specificity arises because different integrins, which bind to different ECM proteins, show varying affinities for specific cyclic RGD peptide conformations. The distribution of these integrin receptors on the cell surface can also be influenced by the substrate's composition. researchgate.net
Table 1: Effect of Cyclic RGD Peptides on Cell Adhesion to Different Substrates
| Cell Type | Cyclic Peptide | Substrate | Observed Effect | Reference |
| B16 Melanoma Cells | Cyclo(GRGDSPA) | Vitronectin | More effective inhibition of attachment | nih.gov |
| B16 Melanoma Cells | Cyclo(GRGDSPA) | Fibronectin | Less effective inhibition of attachment | nih.gov |
| Tumor Cells | Cyclo(Arg-Gly-Asp-D-Phe-Val) | Laminin & Vitronectin | Inhibition of cell adhesion | sigmaaldrich.com |
A key function of soluble Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) and its analogs is the disruption of cell-matrix interactions. medchemexpress.com These interactions are crucial for cell anchoring, survival, proliferation, and migration. mdpi.comresearchgate.net By competitively binding to integrins, the peptide prevents cells from adhering to the extracellular matrix, a process that can induce a form of programmed cell death known as anoikis in anchorage-dependent cells. mdpi.comnih.gov In disease models, this inhibition is a critical therapeutic mechanism. For example, a closely related peptide, cyclo(Arg-Gly-Asp-d-Phe-Val) [c(RGDfV)], disrupts the adhesion between leukemia cells and the bone marrow matrix, which normally provides a protective sanctuary from chemotherapy. nih.gov This disruption can flush malignant cells from their protective niches, making them more susceptible to treatment. nih.govmdpi.com
Impact on Cell Migration and Invasion Processes
Cell migration is a complex process fundamentally reliant on the dynamic regulation of cell adhesion. numberanalytics.com Integrins play a pivotal role in this process by mediating the cell-ECM interactions necessary for traction and movement. mdpi.comnih.gov By modulating these interactions, Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) and similar peptides significantly impact cell motility and invasion.
Integrin engagement triggers the assembly of focal adhesions and activates signaling pathways that regulate the actin cytoskeleton, which is essential for cell movement. um.es Key regulators in this process include the Rho family of small GTPases (Rho, Rac, and Cdc42), which control the formation of stress fibers and lamellipodia required for migration. um.esembopress.org Integrin-mediated signaling also involves the activation of kinases like Focal Adhesion Kinase (FAK) and Src. um.es Studies on fibroblasts have shown that interfering with integrin-mediated signaling can disrupt subsequent cell polarization and migration. embopress.org By blocking integrin-ligand binding, cyclic RGD peptides can prevent the activation of these downstream motility pathways, thereby inhibiting cell migration.
The bone marrow microenvironment provides a protective niche for leukemia cells, where adhesion to stromal cells and the ECM confers resistance to chemotherapy, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR). mdpi.commdpi.com The interaction between VLA-4 (α4β1 integrin) on leukemia cells and VCAM-1 on stromal cells is a key component of this protective mechanism. mdpi.com
Research using a 3D co-culture model of the leukemia microenvironment demonstrated that the αvβ3 blocker c(RGDfV) effectively disrupts the adhesion of leukemia cells to the matrix. nih.gov This disruption not only reduced cell adhesion but also induced migration, potentially mobilizing the leukemia cells away from the protective niche and increasing their sensitivity to chemotherapeutic agents. nih.gov
Table 2: Effects of c(RGDfV) on Leukemia Cells in a 3D Microenvironment Model
| Parameter | Control Group | c(RGDfV) Treated Group | Outcome | Reference |
| Adhesion Index | 100% (normalized) | 52 ± 12% | Decreased adhesion | nih.gov |
| Migration Index | 100% (normalized) | 70 ± 8% | Disrupted migration | nih.gov |
| Chemosensitivity | Baseline | Increased | Enhanced sensitivity to agents | nih.gov |
Regulation of Gene Expression Profiles
The signaling cascades originating from integrin engagement by Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) ultimately converge on the regulation of gene expression, leading to more permanent changes in cell behavior.
Effects on Transcription Factor Activity (e.g., Oct 4, Sox 2, Nanog)
The transcription factors Oct4, Sox2, and Nanog are considered core components of the pluripotency gene regulatory network, essential for maintaining the self-renewal of embryonic stem cells (ESCs). nih.gov Research on a closely related cyclic RGD peptide, Cyclo(Arg-Gly-Asp-D-Phe-Cys), has demonstrated a significant impact on these transcription factors in mouse embryonic stem cells (mESCs). medchemexpress.com Treatment of mESCs with this peptide led to a dramatic downregulation in the expression of Oct 4, Sox 2, and Nanog. medchemexpress.com Specifically, their expression was reduced by 99%, 90%, and 97.5% respectively. This indicates that disrupting integrin interactions with the extracellular matrix can profoundly inhibit the expression of key pluripotency markers. medchemexpress.com While Oct4 and Sox2 expression is often uniform, Nanog expression can fluctuate, and Nanog itself can act as an autorepressor, independent of Oct4 and Sox2. nih.gov The coordinated regulation of these factors is critical, as they are known to be involved in fundamental cellular processes like glycolysis. researchgate.net In other contexts, such as ovarian cancer tumor-initiating cells, SOX2, OCT4, and NANOG expression is enriched and associated with chemoresistance and tumor-initiation potential. nih.gov
| Transcription Factor | Cellular Context | Observed Effect | Reference |
| Oct 4 | Mouse Embryonic Stem Cells | Down-regulated by 99% | |
| Sox 2 | Mouse Embryonic Stem Cells | Down-regulated by 90% | |
| Nanog | Mouse Embryonic Stem Cells | Down-regulated by 97.5% |
This data is based on studies with the closely related compound Cyclo(Arg-Gly-Asp-D-Phe-Cys).
Impact on Integrin Gene Expression
The interaction of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) with integrins can also initiate a feedback loop that modulates the expression of integrin genes themselves. This regulation allows cells to dynamically adapt their adhesive properties in response to their environment. Studies with the related peptide, Cyclo(Arg-Gly-Asp-D-Phe-Cys), have shown that it can inhibit integrin gene expression in mouse embryonic stem cells cultured on type I collagen. medchemexpress.com This suggests that blocking integrin-ligand binding can lead to a down-regulation of the cell's own integrin production, potentially as a mechanism to modulate cell adhesion and signaling strength over time. This response is part of the broader cellular adaptation to changes in extracellular cues, mediated by the complex interplay between external signals and internal gene regulatory networks.
| Gene Category | Cellular Context | Observed Effect | Reference |
| Integrin Genes | Mouse Embryonic Stem Cells on Type I Collagen | Inhibited expression | medchemexpress.com |
This data is based on studies with the closely related compound Cyclo(Arg-Gly-Asp-D-Phe-Cys).
Research Applications in Targeted Biological Systems
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) as a Targeting Ligand in Research Delivery Systems
The ability of c(RGDfE) to act as a homing device on a molecular level has been extensively leveraged in the design of research delivery systems. By attaching this peptide to various carriers, scientists can direct therapeutic or diagnostic agents to specific sites of interest.
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) has been successfully conjugated to a variety of nanoparticles and liposomes to create targeted delivery vehicles. medchemexpress.comglpbio.commedchemexpress.com For instance, it has been used to functionalize dendrimer-entrapped gold nanoparticles for targeted computed tomography (CT) imaging of breast carcinoma. nih.gov These RGD-modified nanoparticles have demonstrated the ability to specifically identify and target integrin receptors overexpressed on cancer cells. nih.gov
Similarly, liposomes, which are artificially prepared vesicles made of a lipid bilayer, can be modified with c(RGDfE) to enhance their delivery to specific cells. nih.govnih.gov This strategy has been explored for delivering anticancer drugs, where the RGD-modified liposomes show increased cellular uptake in integrin-overexpressing cancer cells compared to non-targeted liposomes. nih.gov The covalent coupling of the peptide to the liposomal surface is a common method to achieve this targeted functionality. nih.gov
The versatility of c(RGDfE) allows for its use in various nanodrug delivery systems. For example, it has been part of a multifunctional system designed to target gemcitabine (B846) to pancreatic cancer cells. medchemexpress.commedchemexpress.com
The primary mechanism behind the enhanced cellular uptake of c(RGDfE)-conjugated systems is receptor-mediated endocytosis. dovepress.com The Arg-Gly-Asp (RGD) sequence within the peptide binds specifically to integrin receptors on the cell surface. mdpi.comdovepress.com This binding event triggers the cell to internalize the entire complex, including the nanoparticle or liposome (B1194612) and its cargo. dovepress.commdpi.com
This targeted uptake is significantly more efficient than non-specific fluid-phase uptake. dovepress.comnih.gov The specificity is derived from the high expression of integrins like αvβ3 on target cells, such as tumor cells and activated endothelial cells, while expression on healthy cells is comparatively low. nih.govnih.gov This differential expression is a key factor in achieving targeted delivery and minimizing off-target effects in a research context. The interaction between the RGD ligand and the integrin receptor can be so specific that the cellular uptake of RGD-modified carriers can be inhibited by the presence of excess free c(RGDfE) peptide, demonstrating a competitive binding process. nih.gov
Development and Evaluation of Molecular Imaging Probes
The targeting properties of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) are not limited to drug delivery; they are also instrumental in the development of molecular imaging probes for non-invasive visualization of biological processes.
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) and its analogues are frequently used as the targeting moiety in radiotracers for PET and SPECT imaging. mdpi.comimrpress.comthno.org These imaging techniques rely on the detection of radiation emitted from radionuclides that are attached to a targeting molecule. By using c(RGDfE), researchers can create probes that accumulate at sites of high integrin αvβ3 expression, allowing for the visualization of tumors and angiogenesis. mdpi.comimrpress.com
The glutamic acid (Glu) residue in the c(RGDfE) sequence provides a convenient point for chemical modification, allowing for the attachment of chelators that can hold a radionuclide. mdpi.com Various radionuclides, including Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), Gallium-68 (⁶⁸Ga), and Technetium-99m (⁹⁹ᵐTc), have been used to label RGD peptides for PET and SPECT applications. mdpi.comimrpress.comresearchgate.net
The process of attaching a radionuclide to a peptide like c(RGDfE) involves chelation chemistry. A bifunctional chelator, a molecule that can firmly bind a metal ion, is first conjugated to the peptide. iiarjournals.org Common chelators used for this purpose include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). mdpi.comacs.orge-century.us
The choice of chelator and radionuclide is critical and depends on the imaging modality (PET or SPECT) and the desired properties of the radiotracer. iiarjournals.org For instance, DOTA is often used for chelating radiometals like ⁶⁴Cu and ¹⁷⁷Lu. mdpi.comnih.gov The radiolabeling process typically involves incubating the chelator-peptide conjugate with the radionuclide under specific conditions of pH and temperature to ensure high radiochemical purity and specific activity. nih.govnih.gov The stability of the resulting radiometal complex is crucial to prevent the release of the radionuclide in vivo. researchgate.net
| Chelator | Radionuclide(s) | Key Features |
| DOTA | ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y | Versatile for both PET and SPECT; requires heating for efficient labeling. mdpi.comacs.orge-century.usnih.gov |
| NOTA | ⁶⁸Ga, ⁶⁴Cu | Allows for rapid radiolabeling at room temperature. mdpi.come-century.us |
| HYNIC | ⁹⁹ᵐTc | Commonly used for SPECT imaging. nih.gov |
Before a newly designed radiotracer can be used in vivo, its binding affinity and specificity for the target receptor must be thoroughly evaluated in vitro. This is typically done using competitive binding assays. In these assays, the ability of the non-radioactive ("cold") peptide conjugate to inhibit the binding of a known radiolabeled ligand to cells expressing the target receptor is measured. acs.orgnih.gov
The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the new compound required to displace 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity. For example, multimeric RGD peptides, which contain multiple RGD motifs, often exhibit higher binding affinities (lower IC₅₀ values) compared to their monomeric counterparts due to a multivalency effect. mdpi.com
Studies have shown that c(RGDfE)-based probes exhibit high affinity and selectivity for integrin αvβ3. nih.gov For instance, a hybrid peptide containing the c(RGDfE) motif demonstrated a high affinity for αvβ3 integrins with a dissociation constant (Kd) of 83.4 ± 13.2 nM. nih.gov The specificity of this binding is often confirmed by showing that the uptake of the radiotracer by target cells can be blocked by an excess of unlabeled RGD peptide. acs.org
| Compound | Cell Line | IC₅₀ (nM) |
| E{E[c(RGDfK)]₂}₂ | MDA-MB-435 | 51 ± 11 |
| E[c(RGDfK)]₂ | MDA-MB-435 | 78 ± 27 |
| HYNIC-E{E[c(RGDfK)]₂}₂ | MDA-MB-435 | 55 ± 11 |
| HYNIC-E[c(RGDfK)]₂ | MDA-MB-435 | 52 ± 9 |
Data from a study using ¹²⁵I-echistatin as the radioligand and MDA-MB-435 human breast cancer cells. nih.gov
Radiotracer Design for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research
Preclinical Imaging Modalities for Integrin Expression Mapping
The specific targeting of integrin αvβ3 by cyclic RGD peptides has been extensively leveraged to develop probes for non-invasive imaging in preclinical research. These probes are typically created by conjugating the peptide to a signaling moiety, such as a radionuclide, allowing for visualization using nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.net
Researchers have developed a variety of radiolabeled RGD-based peptides to map integrin expression, which is a key indicator of angiogenesis in tumors. nih.gov Multimeric versions of the peptide, such as dimers and tetramers, have been shown to bind more strongly to integrin-positive tumors compared to their monomeric counterparts. nih.gov These oligomeric probes have been labeled with various radionuclides, including Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), Gallium-68 (⁶⁸Ga), and Technetium-99m (⁹⁹mTc). nih.gov For instance, a ⁹⁹mTc-labeled RGD analog demonstrated specific accumulation in αvβ3-positive melanoma and osteosarcoma models in mice, allowing for clear visualization with a gamma camera. researchgate.net Similarly, dimeric RGD peptides conjugated with ⁹⁹mTc showed significantly higher tumor uptake in mice bearing human ovarian carcinoma compared to monomeric versions. nih.gov
The data below summarizes key findings from preclinical studies using different radiolabeled cyclic RGD peptide analogs for integrin expression mapping.
| Radiolabeled Probe | Imaging Modality | Preclinical Model | Key Research Finding | Reference(s) |
| ⁹⁹mTc-DKCK-RGD | Planar Gamma Imaging | Mice with M21 melanoma (αvβ3-positive) and M21-L melanoma (αvβ3-negative) | Tumor uptake was 1.1% ID/g in positive tumors vs. 0.3% ID/g in negative tumors at 240 min post-injection. | researchgate.net |
| ⁹⁹mTc-HYNIC-E-[c(RGDfK)]₂ | SPECT/Planar Gamma Imaging | Nude mice with human OVCAR-3 ovary carcinoma | Dimer showed significantly higher tumor uptake (5.8% ID/g at 1 hr) compared to the monomer at 1, 2, and 4 hours post-injection. | nih.gov |
| ¹¹¹In-DOTA-E{PEG₄-E[c(RGDfK)]₂}₂ | SPECT/Whole-Body Imaging | Nude mice with U87MG human glioma | The tetrameric probe showed high tumor uptake (12.45% ID/g at 2h) and rapid clearance from non-target tissues. | nih.govnih.gov |
| ¹⁸F-FPP-[cyclo(RGDyK)]₂ | PET/CT | U87MG xenograft model | Oligomeric peptide probes demonstrated stronger binding compared to monomeric RGD peptides. | nih.gov |
ID/g = Injected Dose per gram of tissue.
Fluorescent Probe Design for Optical Imaging Research
For optical imaging research, the cyclic RGD peptide is conjugated to fluorescent dyes. These probes enable the direct visualization and quantification of integrin expression in cell cultures and tissue samples. A study evaluated several fluorescein (B123965) isothiocyanate (FITC)-conjugated cyclic RGD peptides, including FITC-RGD₂, FITC-3P-RGD₂, and FITC-Galacto-RGD₂, for their ability to assay integrin αvβ3/αvβ5 expression levels in tumor tissues. acs.org The binding affinities of these probes were determined in a displacement assay, demonstrating their effectiveness in targeting integrins. acs.org The research found an excellent linear relationship between the fluorescence intensity from the probe and the integrin expression levels determined by traditional antibody-based staining, validating their use for semi-quantification. acs.org
In other research, near-infrared dyes like Cy5.5 and Cy7 have been conjugated to cyclic RGD peptides. nih.govsnmjournals.org A Cy5.5-conjugated c(RGDyK) peptide was used for imaging integrin αvβ3-positive U87MG tumor xenografts in mice. nih.gov A more advanced strategy involved a "sticky tag" approach where a Cy7 azide (B81097) was activated in vivo by Cerenkov luminescence generated from a co-administered, tumor-targeted radiotracer (⁹⁰Y-DOTA-RGD). snmjournals.org This resulted in a significantly higher and more stable fluorescence signal within the tumor compared to control groups. snmjournals.org
The table below details examples of fluorescent probes based on cyclic RGD peptides.
| Fluorescent Probe | Fluorophore | Integrin Binding Affinity (IC₅₀) | Application | Reference(s) |
| FITC-Galacto-RGD₂ | FITC | 28 ± 8 nM | In vitro staining and semi-quantification of integrin αvβ3/αvβ5 in human carcinoma tissues. | acs.org |
| FITC-3P-RGD₂ | FITC | 32 ± 7 nM | In vitro staining and semi-quantification of integrin αvβ3/αvβ5 in human carcinoma tissues. | acs.org |
| FITC-RGD₂ | FITC | 89 ± 17 nM | In vitro staining and semi-quantification of integrin αvβ3/αvβ5 in human carcinoma tissues. | acs.org |
| Cy5.5-c(RGDyK) | Cy5.5 | Not specified | In vivo imaging of integrin αvβ3-positive U87MG tumor xenografts in mice. | nih.gov |
| Cy7 azide (with ⁹⁰Y-DOTA-RGD) | Cy7 | Not specified | In vivo Cerenkov luminescence-activated fluorescence imaging in mice with HT1080 fibrosarcoma. | snmjournals.org |
Magnetic Resonance Imaging (MRI) Contrast Agent Research
In the field of Magnetic Resonance Imaging (MRI), contrast agents are used to enhance the visibility of internal body structures. Research has focused on developing targeted MRI contrast agents by functionalizing nanoparticles with cyclic RGD peptides to improve the diagnosis of conditions like glioblastoma. oup.com These agents typically consist of a paramagnetic or superparamagnetic core, such as gadolinium (Gd³⁺) or iron oxide (Fe₂O₃/Fe₃O₄), which is coated and linked to the RGD peptide. oup.com
One such agent, γFe₂O₃@PO-PEG-cRGD, uses iron oxide nanoparticles functionalized with a c(RGDfK) peptide to target αvβ3-integrin. oup.com This probe was studied for T₂-weighted MRI in an intracranial U87MG tumor model in nude mice, demonstrating the ability of the RGD peptide to guide the contrast agent to the tumor site. oup.com The principle involves the RGD moiety binding to integrins on tumor cells and neovasculature, leading to an accumulation of the nanoparticles and a detectable change in the local magnetic field, thereby enhancing the MRI signal. oup.com
Targeted Computed Tomography (CT) Imaging Probes Research
Computed Tomography (CT) is another widely used imaging modality that relies on differences in X-ray attenuation. To enhance contrast, particularly for soft tissues, agents containing high atomic number (high-Z) elements are required. Gold nanoparticles (AuNPs) are excellent candidates for this purpose. Research has explored the development of CT probes by conjugating AuNPs to cyclic RGD peptides. oup.com
An example is the RGD-Au–Mn DENPs probe, which incorporates gold nanoparticles for CT contrast and manganese for MRI contrast, targeted via an RGD peptide. oup.com This multimodal probe was evaluated in an orthotopic C6 tumor model in mice, illustrating the potential of RGD-targeted nanoparticles in enhancing CT images of tumors. oup.com The accumulation of the high-Z gold element at the tumor site, guided by the peptide, increases X-ray attenuation, making the tumor more visible in CT scans. Furthermore, the use of cyclic RGD peptides is often found in PET/CT imaging studies, where the peptide-radionuclide conjugate provides the functional PET signal and the CT scan provides the anatomical context. nih.gov
Integration into Biomaterials and Tissue Engineering Scaffolds
The ability of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) and its analogs to bind to cell surface integrins makes them valuable for modifying biomaterials. By incorporating these peptides, inert materials can be transformed into bioactive scaffolds that actively promote cell adhesion and guide tissue formation.
Enhancing Cell Adhesion and Proliferation on Biomaterial Surfaces
A primary challenge in tissue engineering is ensuring that cells attach to and thrive on synthetic scaffolds. The surface of a biomaterial can be functionalized with cyclic RGD peptides to enhance cell adhesion, which is a critical first step for subsequent proliferation and differentiation. cambridge.orgacs.org The immobilized RGD motifs act as anchor points for cell integrins, mimicking the natural cell-matrix interactions that govern cell behavior. acs.org
Studies have shown that this approach significantly improves the performance of various biomaterials. For example, when electrospun poly(L-lactic acid) (PLLA) nanofibers were functionalized with a cyclic RGD peptide (cRGDfK), they supported the growth and osteogenic differentiation of human mesenchymal stem cells (hMSCs). cambridge.org Similarly, 3D-printed scaffolds coated with a mussel-inspired peptide linked to a cyclic RGD moiety (MP-RGD) showed enhanced adhesion and proliferation of bone cells. acs.org The binding of the RGD motif to integrin receptors on cells like osteoblasts can trigger the formation of focal adhesion complexes, which in turn activates signaling pathways that promote cell survival and growth. acs.org
The table below highlights research where cyclic RGD peptides were used to functionalize biomaterials.
| Biomaterial | Cyclic RGD Analog | Cell Type | Observed Effect | Reference(s) |
| Electrospun PLLA Nanofibers | cyclo(-RGDfK) | Human Mesenchymal Stem Cells (hMSCs) | Enabled growth and enhanced differentiation into osteoblastic lineage. | cambridge.org |
| 3D-Printed Photocurable Polymer | Mussel-peptide linked cRGD (MP-RGD) | Murine Osteoblasts (SaOS-2) | Fostered cell adhesion and proliferation, promoting osteogenesis. | acs.org |
| Various Surfaces | Cyclo[Arg-Gly-Asp-D-Phe-Cys] | Not specified | Utilized to enhance cell adhesion. |
Mimicking Extracellular Matrix Environments for Cell Culture Research
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support and biochemical cues to cells, regulating their behavior. acs.orgadvancedsciencenews.com A major goal in tissue engineering is to create scaffolds that accurately mimic this native environment. acs.orgfrontiersin.org The RGD sequence is a fundamental cell-adhesion motif found in many key ECM proteins, including fibronectin and vitronectin. nih.govmdpi.com
By incorporating cyclic RGD peptides into synthetic matrices like hydrogels, researchers can create reductionist, artificial ECMs that present specific, recognizable signals to cells. acs.orgmdpi.com These bioactive scaffolds can guide cell function in a controlled manner. For example, photopolymerizing hydrogels made from polyethylene (B3416737) glycol (PEG) and chondroitin (B13769445) sulfate (B86663) were modified with an RGD peptide to create a scaffold for cartilage tissue engineering. nih.gov This RGD-modified microenvironment was found to significantly enhance the expression of lubricin, a key protein for joint function, by the encapsulated chondrocytes. nih.gov This demonstrates that integrin-mediated interactions within a biomimetic scaffold can provide the necessary signals to promote the formation of functional tissue. nih.gov Supramolecular chemistry approaches also utilize RGD peptides as bioactive components to create dynamic and tunable hydrogels that can closely replicate the complex and responsive nature of a cell's natural ECM. acs.org
Research into Specific Cellular Phenotypes and Developmental Processes
The cyclic pentapeptide Cyclo(Arg-Gly-Asp-(D-Phe)-Glu), often abbreviated as c(RGDfE), is a synthetic peptide that has garnered significant interest in biomedical research. Its structure is centered around the Arginine-Glycine-Aspartic acid (RGD) motif, a key recognition sequence for many integrin receptors. Integrins are transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in a wide array of cellular processes. The cyclic nature of c(RGDfE) and the inclusion of a D-isomeric amino acid (D-Phenylalanine) enhance its stability and selectivity for specific integrin subtypes, particularly αvβ3. This section details the research applications of this compound in specific cellular and developmental contexts.
Studies on Embryonic Stem Cell Differentiation and Integrin Interaction
The interaction between embryonic stem cells (ESCs) and the extracellular matrix, mediated by integrins, is fundamental to maintaining pluripotency and guiding differentiation. Research has explored how disrupting these interactions with RGD-containing peptides can influence ESC fate.
While direct studies on Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) are part of a broader research area, significant insights come from studies on structurally similar compounds like Cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC). This analog, which also has a high affinity for the αvβ3 integrin, has been shown to influence the expression of pluripotency markers in mouse embryonic stem cells (mESCs). medchemexpress.combiocompare.com In one study, treatment of mESCs with c(RGDfC) led to a significant down-regulation of key transcription factors associated with pluripotency. medchemexpress.com This suggests that interfering with integrin-mediated adhesion can push ESCs towards differentiation. medchemexpress.comtocris.com The process of ESC differentiation involves a complex series of changes in cell morphology, gene expression, and responsiveness to external signals. tocris.com
The findings indicate that the process of mESC tumor formation (teratoma) in vivo is dependent on integrin interaction, as treating the cells with the peptide before injection affects the outcome. medchemexpress.comcenmed.com The disruption of integrin binding by the cyclic peptide leads to the formation of cell aggregates and their detachment from the culture surface, a physical manifestation of the altered cell-matrix interaction. medchemexpress.comcenmed.com
Table 1: Effects of a c(RGDfC) analog on Pluripotency Gene Expression in mESCs
| Gene | Function | Effect of c(RGDfC) Treatment | Percentage Down-regulation |
|---|---|---|---|
| Oct 4 | Pluripotency Transcription Factor | Down-regulated | 99% |
| Nanog | Pluripotency Transcription Factor | Down-regulated | 97.5% |
| Sox 2 | Pluripotency Transcription Factor | Down-regulated | 90% |
| Rex1 | Pluripotency Marker | Up-regulated | N/A |
Data derived from studies on the closely related analog Cyclo(Arg-Gly-Asp-D-Phe-Cys). medchemexpress.com
Research on Activated Hepatic Stellate Cells in Fibrosis Models
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven primarily by the activation of hepatic stellate cells (HSCs). frontiersin.orgmdpi.com Upon liver injury, quiescent HSCs transdifferentiate into proliferative, contractile, and fibrogenic myofibroblasts. frontiersin.org This activation is associated with the upregulation of various receptors, including αvβ3 integrin. researchgate.net Consequently, targeting this integrin with RGD peptides is an area of active research for developing anti-fibrotic therapies. nih.govnih.gov
Research using RGD-based compounds in fibrosis models has shown promising results. For instance, studies with the RGD peptide GRGDS in a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis demonstrated that the peptide could inhibit the progression of fibrosis. nih.gov The treated group showed minimal fibrotic changes compared to the control group. nih.gov This effect was attributed to both a decrease in the production of type I collagen and an increase in the activity of collagenase, the enzyme responsible for breaking down collagen. nih.gov
Furthermore, investigations using CWHM12, another RGD analog, revealed that inhibiting RGD-binding integrins on activated HSCs can suppress their fibrogenic activity by blocking the Hippo signaling pathway effector, Yes-associated protein (YAP). nih.gov This blockade leads to reduced HSC proliferation, decreased viability, and induction of apoptosis. nih.gov While these studies utilize analogs, they build a strong case for the potential of specific cyclic RGD peptides like c(RGDfE) to be investigated in similar models. The use of CCl4 to induce liver fibrosis in rodents is a well-established model that mimics many aspects of toxic liver damage in humans. scantox.comnih.gov
Table 2: Research Findings on RGD Peptides in Liver Fibrosis Models
| Compound/Peptide | Model System | Key Findings | Reference |
|---|---|---|---|
| GRGDS (RGD peptide) | CCl4-induced rat model | Reduced liver collagen and hydroxyproline (B1673980) content; increased collagenase activity. | nih.gov |
| CWHM12 (RGD analog) | Human HSC lines (LX-2, TWNT-1) | Inhibited proliferation and viability; promoted apoptosis; blocked Hippo-YAP signaling. | nih.gov |
Investigations in Acute Myeloid Leukemia Research Models
Acute myeloid leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with normal blood cell production. nih.govplos.org The interaction of AML cells with the bone marrow microenvironment, facilitated by integrins, is crucial for their survival, proliferation, and resistance to chemotherapy. researchgate.net
Research has explored the use of RGD peptides to target integrins on leukemia cells. A closely related compound, Cyclo(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV), has been identified as an integrin αvβ3 inhibitor with potential applications in AML research. medchemexpress.commedchemexpress.comamericanchemicalsuppliers.com The rationale is that by blocking integrin-mediated adhesion, it may be possible to disrupt the protective niche of AML cells and increase their sensitivity to treatment. researchgate.net
AML is a heterogeneous disease with various subtypes (M0-M7). plos.org Research often utilizes established human AML cell lines to study the disease in vitro. mdpi.com Commonly used cell lines that represent different stages of myeloid differentiation include KG-1a (undifferentiated, stem-cell like), HL-60 (promyelocytic), THP-1 (monocytic), U937 (monocytic), and MOLM-13 (monocytic). plos.orgresearchgate.netjcancer.org Studies have shown that targeting specific surface markers on these cells can lead to their elimination. jcancer.org While direct studies linking Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) to these specific AML cell lines are emerging, the established role of integrins in AML pathobiology provides a strong foundation for such investigations. nih.govmedchemexpress.com
Table 3: Common AML Cell Lines Used in Research
| Cell Line | FAB Classification | Key Characteristics |
|---|---|---|
| KG-1a | M0 (Myeloblastic) | Undifferentiated, stem-cell features, chemoresistant. plos.org |
| HL-60 | M2 (Myeloblastic) | Promyelocytic features, capable of differentiation. plos.orgmdpi.com |
| THP-1 | M5 (Monocytic) | Mature monocytic phenotype. researchgate.netjcancer.org |
| MOLM-13 | M5 (Monocytic) | FLT3-ITD mutation common. jcancer.org |
| OCI-AML3 | M4 (Myelomonocytic) | Represents a more differentiated state. researchgate.net |
This table lists cell lines frequently used in AML research which serve as models to test novel therapeutic agents, including integrin inhibitors.
Table 4: Compound Names Mentioned in the Article
| Full Compound Name | Abbreviation/Common Name |
|---|---|
| Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) | c(RGDfE) |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) | c(RGDfC) |
| Cyclo(Arg-Gly-Asp-D-Phe-Val) | c(RGDfV) |
| Gly-Arg-Gly-Asp-Ser | GRGDS |
| Arginine-Glycine-Aspartic acid | RGD |
| Carbon tetrachloride | CCl4 |
| Yes-associated protein | YAP |
| Gemcitabine |
Structure Activity Relationship Studies of Cyclo Arg Gly Asp D Phe Glu
Impact of Amino Acid Substitutions on Integrin Binding Affinity
The Glycine (B1666218) (Gly) residue within the RGD motif is crucial for maintaining the flexibility needed to adopt the correct conformation for receptor binding. aacrjournals.org Substitutions at this position can have a profound impact on bioactivity. For instance, in a related RGD-containing peptide, replacing Glycine with amino acids bearing larger side chains like Alanine (Ala), Threonine (Thr), or Valine (Val) was found to alter the binding affinity for the melanocortin-1 (MC1) receptor, demonstrating the sensitivity of this position to steric hindrance. nih.gov Similarly, N-methylation of the Glycine residue in a related cyclic peptide, LXW7, led to a four-fold decrease in potency for αvβ3 integrin. utrgv.edu
The residues outside the core RGD sequence also play a significant role. The position occupied by D-Phenylalanine (D-Phe) is vital for high affinity. The bulky, hydrophobic nature of this residue contributes significantly to the interaction with the integrin binding pocket. utrgv.edu The substitution of the fifth amino acid in the cyclo(RGDfX) scaffold has been a key strategy for modulating activity and introducing functionalities. Replacing Valine in the well-known analogue cyclo(RGDfV) with a Lysine (B10760008) (Lys) or Glutamic acid (Glu), as in the titular compound, can result in a 2- to 8-fold decrease in binding affinity, yet it provides a functional handle for conjugation to drugs or imaging agents without completely abolishing activity. utrgv.edu Competitive binding assays have shown that the binding affinity of c(RGDfE) is comparable to that of cyclo(RGDfK). aacrjournals.org
Acidic amino acids, such as the D-Aspartic acid found in some optimized RGD peptides, are also important for peptide-integrin binding. aacrjournals.org This highlights the importance of electrostatic interactions in the binding process, complementing the hydrophobic contributions from residues like D-Phe.
| Peptide Analogue | Modification | Impact on Integrin αvβ3 Binding Affinity | Reference |
| cyclo(RGDfV) Analogue | Val → Lys or Glu | 2- to 8-fold decrease in affinity | utrgv.edu |
| LXW7 Analogue | N-methylation of Gly | 4-fold decrease in potency | utrgv.edu |
| LXW7 Analogue | N-methylation of Arg | Slight loss of binding affinity | utrgv.edu |
| LXW7 Analogue | N-methylation of D-Val | Slight loss of binding affinity | utrgv.edu |
Role of Cyclic Conformation versus Linear Counterparts
The cyclization of RGD peptides is a critical design strategy that confers significant advantages over their linear counterparts. Linear RGD peptides, such as the sequence Gly-Arg-Gly-Asp-Ser, generally exhibit low binding affinity (IC50 > 100 nM) and poor selectivity for different integrin subtypes. thno.orgnih.gov They are also highly susceptible to rapid degradation in serum by various proteases. thno.org
Cyclization dramatically enhances biological activity and metabolic stability by reducing the peptide's structural flexibility. mdpi.com This conformational constraint locks the peptide into a bioactive conformation that is pre-organized for receptor binding, reducing the entropic penalty upon binding and thus increasing affinity. mdpi.com Molecular dynamics studies comparing linear Arg-Gly-Asp-Phe-OH with a cyclic analogue revealed that the linear peptide's backbone has significantly more flexibility. nih.gov
The increased stability of the cyclic structure is attributed to two main factors: the rigidity imposed by the ring and the potential for intramolecular hydrogen bonds, such as a salt bridge between the side chains of Arginine and Aspartic acid. nih.gov This rigidity helps to prevent the Asp side chain's carboxylic acid from adopting a conformation that could lead to an attack on the peptide backbone, a common pathway for degradation. nih.gov Consequently, cyclization leads to peptides with higher affinity, improved selectivity, and a longer half-life in a biological environment. mdpi.com
Influence of D-Amino Acid and Linker Design on Bioactivity
The incorporation of non-natural amino acids and specific linker technologies are advanced strategies to further refine the properties of cyclic RGD peptides.
The presence of a D-amino acid, such as the D-Phenylalanine in c(RGDfE), is a key feature for enhancing bioactivity. The substitution of a naturally occurring L-amino acid with its D-stereoisomer serves two primary purposes. First, it provides resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids, thereby increasing the peptide's in vivo half-life. biopharmaspec.combiosynth.com Second, the D-amino acid induces a specific turn conformation in the peptide backbone that is essential for the optimal spatial orientation of the pharmacophoric groups (the Arg and Asp side chains). mdpi.comnih.gov For cyclic RGD pentapeptides, the inclusion of a D-amino acid at position 4 is considered crucial for preserving high binding affinity for the αvβ3 integrin. mdpi.com
Future Directions and Emerging Research Avenues
Advancements in Peptide Engineering and Synthesis for Cyclic RGD Analogs
The synthesis of c(RGDfE) and its analogs is a critical area of development, with a focus on improving efficiency, purity, and the capacity for novel modifications. biosynth.comresearchgate.net Historically, solid-phase peptide synthesis (SPPS) has been the method of choice for creating such peptides. biosynth.comresearchgate.net This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.net
A significant trend is the move towards more environmentally friendly or "green" chemistry principles in peptide synthesis. This includes the use of less hazardous solvents and reagents, and the development of more atom-economical reactions. For instance, the use of 1-propanephosphonic acid cyclic anhydride (B1165640) has been reported as a more efficient cyclization agent compared to traditional reagents, resulting in higher yields. researchgate.net
Furthermore, the engineering of c(RGDfE) analogs through techniques like multimerization is a promising avenue. Creating dimeric or tetrameric versions of the peptide, such as E[c(RGDfK)]₂, has been shown to improve tumor-targeting properties compared to the monomeric form. bachem.comnih.gov These multimeric structures can exhibit increased avidity for integrin receptors due to a polyvalency effect. thno.org The design and synthesis of various linkers, including polyethylene (B3416737) glycol (PEG) chains of different lengths, are being investigated to optimize the spacing between the RGD motifs for enhanced receptor binding. thno.orgmdpi.com
Multimodal Research Probe Development
The inherent targeting ability of c(RGDfE) makes it an excellent candidate for the development of multimodal research probes. These sophisticated tools combine the peptide's targeting function with multiple detection or therapeutic modalities, enabling a more comprehensive investigation of biological processes.
A major area of development is in the creation of probes for multimodal imaging. By conjugating c(RGDfE) or its analogs to different imaging agents, researchers can visualize its distribution and target engagement using various techniques. For example, cyclic RGD peptides have been attached to:
Radionuclides for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. snmjournals.orgnih.govpsu.eduthno.org This allows for quantitative, whole-body imaging of integrin expression.
Fluorescent dyes , such as near-infrared (NIR) dyes, for optical imaging. psu.eduthno.org NIR imaging offers high sensitivity and spatial resolution, particularly for superficial tissues or in surgical guidance.
Magnetic nanoparticles , like iron oxide or gadolinium-based nanoparticles, for Magnetic Resonance Imaging (MRI). snmjournals.orgnih.govnih.gov MRI provides excellent soft-tissue contrast and anatomical detail.
The combination of these modalities into a single probe, for instance, a PET/MRI or PET/optical probe, offers synergistic advantages. snmjournals.orgnih.govpsu.eduthno.org A single injection can provide complementary information, such as the precise anatomical location of the target from MRI and the quantitative functional information from PET. psu.edu
Beyond imaging, there is a growing interest in developing "theranostic" probes. These probes combine a diagnostic (imaging) component with a therapeutic agent. For example, a c(RGDfE)-conjugated nanoparticle could carry a cytotoxic drug, allowing for simultaneous imaging of the tumor and targeted delivery of the therapeutic payload. nih.govmedchemexpress.com This approach holds significant promise for personalized medicine, where the imaging component can be used to select patients who are most likely to respond to the targeted therapy.
Integration with Advanced Biological Models and Analytical Techniques
To better understand the biological activity and therapeutic potential of c(RGDfE), researchers are increasingly turning to more sophisticated biological models and analytical techniques.
Advanced Biological Models: While traditional 2D cell cultures have been valuable, they often fail to recapitulate the complexity of the in vivo environment. medchemexpress.com The use of 3D cell culture systems , such as spheroids and organoids, is becoming more prevalent. medchemexpress.comdtic.mil These models more accurately mimic the cell-cell and cell-matrix interactions that occur in tissues, providing a more realistic platform to study the effects of c(RGDfE) on cell behavior, such as migration and invasion. medchemexpress.com Animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, remain crucial for in vivo studies of tumor targeting and therapeutic efficacy. nih.govaacrjournals.orgnih.govchemsrc.commedchemexpress.com
Advanced Analytical Techniques: A variety of advanced analytical techniques are being employed to investigate the interactions of c(RGDfE) at the molecular and cellular level.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification and analysis of synthesized peptides, ensuring their purity before biological testing. aacrjournals.org
Molecular docking studies are computational methods used to predict the binding mode of c(RGDfE) and its analogs to the integrin binding pocket. mdpi.comresearchgate.net These studies can provide valuable insights into the structure-activity relationship and guide the design of new analogs with improved affinity and selectivity. mdpi.com
Surface Plasmon Resonance (SPR) is a label-free technique used to quantitatively measure the binding affinity and kinetics of the peptide-integrin interaction in real-time. researchgate.net
Synchrotron X-ray fluorescence (XRF) is an emerging technique that can be used to image the distribution of labeled c(RGDfE) within individual cells with high resolution. iucr.org For example, by labeling the peptide with a heavy atom like bromine, researchers can track its uptake and localization within tumor cells. iucr.org
The integration of these advanced models and techniques will undoubtedly provide a more comprehensive understanding of the mechanisms of action of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) and pave the way for its translation into more effective and targeted biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
